molecular formula C20H22FNO3 B12411421 Citalopram carboxylic acid-d6

Citalopram carboxylic acid-d6

Cat. No.: B12411421
M. Wt: 349.4 g/mol
InChI Key: GECQEQCYCDJXJC-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citalopram carboxylic acid-d6 is a deuterium-labeled analog of citalopram carboxylic acid, a known degradation product of the antidepressant escitalopram (ESC) . The non-deuterated form (citalopram carboxylic acid) is generated under basic conditions during ESC degradation, constituting 62.03% of degradation products after 12 hours at 70°C in 0.1 N NaOH . The deuterated version (d6) incorporates six deuterium atoms, typically replacing hydrogens in the carboxylic acid moiety or adjacent positions, to serve as a stable isotope-labeled internal standard. This compound is critical in liquid chromatography–mass spectrometry (LC-MS/MS) analyses for quantifying citalopram and its metabolites in pharmacokinetic studies, stability testing, and bioanalytical assays. Its use minimizes matrix effects and instrumental variability, ensuring high precision in quantitative measurements .

Properties

Molecular Formula

C20H22FNO3

Molecular Weight

349.4 g/mol

IUPAC Name

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carboxylic acid

InChI

InChI=1S/C20H22FNO3/c1-22(2)11-3-10-20(16-5-7-17(21)8-6-16)18-9-4-14(19(23)24)12-15(18)13-25-20/h4-9,12H,3,10-11,13H2,1-2H3,(H,23,24)/i1D3,2D3

InChI Key

GECQEQCYCDJXJC-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C(=O)O)C3=CC=C(C=C3)F)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of citalopram carboxylic acid-d6 involves the synthesis of citalopram followed by its conversion to the carboxylic acid form. The synthesis of citalopram typically involves the cyclization of a precursor diol in the presence of an azodicarboxylate, a phosphine, and a strong base . The deuterated form is achieved by incorporating deuterium atoms at specific positions during the synthesis process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified through crystallization and recrystallization techniques to achieve the desired purity and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Citalopram carboxylic acid-d6 undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of citalopram carboxylic acid.

    Reduction: Formation of citalopram alcohol.

    Substitution: Formation of substituted citalopram derivatives.

Mechanism of Action

Citalopram carboxylic acid-d6, like citalopram, inhibits the reuptake of serotonin in the central nervous system by blocking the serotonin transporter (SLC6A4). This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission . The deuterated form is primarily used for tracking and studying the pharmacokinetics of citalopram without altering its mechanism of action.

Comparison with Similar Compounds

Table 1: Key Citalopram-Related Compounds

Compound Relative Retention Time (RRT) Role/Notes Source
Citalopram 1.00 Parent compound
Citalopram Related Compound D 0.90 Impurity requiring resolution ≥2.0
Citalopram Related Compound G N/A Impurity requiring resolution ≥4.0
Citalopram Related Compound H N/A Impurity requiring resolution ≥4.0
Citalopram Carboxylic Acid Not specified Major degradation product (62.03%)
CIT-A Not specified Degradation product (42.22%)

Degradation Pathways

Citalopram carboxylic acid forms predominantly under basic conditions, whereas other related compounds arise from synthesis intermediates or oxidative pathways. For example:

  • Basic Degradation : Heating ESC in 0.1 N NaOH at 70°C produces citalopram carboxylic acid (62.03%) and CIT-A (42.22%) .
  • Acidic/Neutral Conditions : ESC remains stable in water or acidic media (101% recovery), indicating that degradation is pH-dependent .

Table 2: Degradation Products of Escitalopram Under Basic Conditions

Condition Citalopram Carboxylic Acid CIT-A Remaining ESC
0.1 N NaOH, 70°C, 12 h 62.03% 42.22% 0.40%

Deuterated vs. Non-Deuterated Forms

Deuterated analogs like this compound are indispensable in analytical chemistry for their near-identical chemical properties to non-deuterated forms, except for molecular weight differences. For example:

  • Salicylic Acid-d6: A deuterated internal standard with a molecular weight of 144.15 g/mol (vs. 138.12 g/mol for non-deuterated salicylic acid) .
  • This compound: Expected molecular weight increase of ~6 g/mol compared to the non-deuterated form, enabling precise MS detection .

Table 3: Comparison of Deuterated and Non-Deuterated Carboxylic Acids

Compound Molecular Weight (g/mol) Application Source
Salicylic Acid 138.12 Analytical reference
Salicylic Acid-d6 144.15 Internal standard for LC-MS
Citalopram Carboxylic Acid ~325 (estimated) Degradation marker
This compound ~331 (estimated) Internal standard for citalopram assays

Analytical and Functional Considerations

This compound is prioritized in regulatory assays due to its role in tracking degradation and ensuring drug quality. Its chromatographic behavior (e.g., RRT) is calibrated against pharmacopeial standards to validate method specificity . In contrast, non-deuterated related compounds like CIT-A are monitored to assess drug stability and impurity thresholds .

The deuterated compound’s synthesis involves isotopic labeling techniques, with characterization via mass spectrometry and nuclear magnetic resonance (NMR), aligning with methodologies for carboxylic acid derivatives outlined in materials science research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.